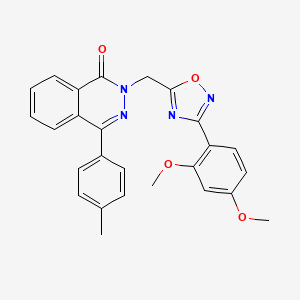
2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be classified based on its structural components:
- Oxadiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Phthalazinone core : Associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds containing oxadiazole rings often demonstrate significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Antimicrobial Activity
The presence of the dimethoxyphenyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects.
3. Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific metabolic enzymes, which could be beneficial in treating metabolic disorders.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through pathways involving caspases.
- Inhibition of Cell Proliferation : It may interfere with the cell cycle, preventing cancer cells from dividing.
- Interaction with DNA : Potential intercalation with DNA could disrupt replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential:
- Absorption : The presence of methoxy groups can enhance lipophilicity, potentially improving absorption.
- Distribution : The molecular weight and structure suggest good distribution in biological systems.
- Metabolism and Excretion : Phase I and II metabolic pathways should be investigated to understand how the body processes this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
特性
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-19-6-4-5-7-20(19)26(31)30(28-24)15-23-27-25(29-34-23)21-13-12-18(32-2)14-22(21)33-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZUXWOMMQXZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














